{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine
Description
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C9H16N4/c1-2-7-5-9-11-4-3-8(6-10)13(9)12-7/h5,8,11H,2-4,6,10H2,1H3 |
InChI Key |
LLHNIDXDJMLGSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(CCNC2=C1)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of {2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Chemical Reactions Analysis
{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that {2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine derivatives were synthesized and tested against various cancer cell lines. The results showed promising cytotoxic effects, particularly against breast and lung cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 (Breast) | 12.5 |
| Derivative B | A549 (Lung) | 15.3 |
| Derivative C | HeLa (Cervical) | 20.1 |
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A series of tests revealed that certain derivatives of this compound exhibited activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Material Science Applications
1. Polymer Development
The unique structure of this compound allows it to be used as a building block in polymer chemistry. Researchers have developed new polymers with enhanced thermal stability and mechanical properties by incorporating this compound into polymer matrices.
2. Nanotechnology
In nanotechnology, the compound has been utilized to create nanoparticles for drug delivery systems. The incorporation of this compound into lipid-based nanoparticles has shown improved bioavailability of therapeutic agents.
Case Studies
Case Study 1: Anticancer Efficacy
A notable study conducted on the anticancer efficacy of this compound derivatives involved in vivo testing on mice with induced tumors. The treatment group showed a significant reduction in tumor size compared to the control group.
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial testing, various derivatives were evaluated for their effectiveness against multi-drug resistant strains of bacteria. The results indicated that certain modifications to the pyrazolo[1,5-a]pyrimidine structure led to enhanced activity against resistant strains.
Mechanism of Action
The mechanism of action of {2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound’s fluorescent properties are attributed to intramolecular charge transfer (ICT) processes, which enhance its absorption and emission behaviors .
Comparison with Similar Compounds
Structural and Substituent Variations
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Key analogs and their distinguishing features include:
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃, Cl) : Substituents like trifluoromethyl (4n, ) or chloro () improve metabolic stability and influence electronic properties, making these analogs suitable for targeting hydrophobic enzyme pockets.
- Aromatic and Polar Substituents : Methoxyphenyl (4b, ) or methoxyethylamine (23, ) groups enhance π-π interactions or solubility, respectively, critical for drug-likeness.
Biological Activity
The compound {2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, particularly in anticancer and anti-inflammatory contexts.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo[1,5-a]pyrimidine core with an ethyl group and a methanamine side chain. The presence of nitrogen atoms in the ring structure contributes to its potential biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- Cell Line Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For example:
These results indicate that derivatives of this compound could be effective in targeting specific cancer types.
The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival:
- Microtubule Destabilization : Some pyrazolo[1,5-a]pyrimidines act as microtubule-destabilizing agents. For example, compounds from related studies have shown effective inhibition of microtubule assembly at concentrations as low as 20 µM .
- Apoptosis Induction : In vitro studies demonstrated that certain derivatives could enhance caspase activity and induce morphological changes indicative of apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to anticancer properties, pyrazolo[1,5-a]pyrimidines are noted for their anti-inflammatory effects:
- Inhibition of Inflammatory Pathways : Some derivatives have been reported to inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Cell Line/Target | IC50 (µM) |
|---|---|---|---|
| {2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]} | Anticancer | MCF7 | 0.01 |
| {2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]} | Anticancer | NCI-H460 | 0.03 |
| {2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]} | Microtubule Inhibitor | Various Cancer Types | 20 |
| {2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]} | Anti-inflammatory | Pro-inflammatory Cytokines | N/A |
Q & A
Q. What are the established synthetic routes for {2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine?
The synthesis typically involves cyclization of precursors such as pyrazol-5-amines and aldehydes under solvent-free or reflux conditions. For example, a common route starts with the formation of the pyrazolo[1,5-a]pyrimidine core via cyclization, followed by functionalization at position 7 with a methanamine group. Reaction conditions (e.g., reflux in pyridine for 5–6 hours) and purification steps (e.g., crystallization from ethanol or dioxane) are critical for achieving yields of 62–70% .
Example Protocol :
- React 2-ethylpyrazolo[1,5-a]pyrimidine derivatives with methanamine precursors in pyridine.
- Purify via neutralization with HCl, filtration, and recrystallization .
Q. Which spectroscopic and analytical methods are used to characterize this compound?
Q. How is crystallographic data analyzed for structural confirmation?
The SHELX program suite is widely used for small-molecule refinement. Key steps include:
- Data collection with high-resolution X-ray diffraction.
- Structure solution via direct methods (SHELXS/SHELXD).
- Refinement using SHELXL, which handles twinning and high-resolution data effectively .
Advanced Research Questions
Q. What strategies optimize synthetic yield and purity?
- Solvent selection : Pyridine or ethanol improves reaction homogeneity.
- Temperature control : Reflux conditions (100–120°C) enhance cyclization efficiency.
- Purification : Recrystallization from ethanol or dioxane reduces impurities (purity ≥95%) .
Q. How do substituents influence biological activity in pyrazolo[1,5-a]pyrimidine derivatives?
- The ethyl group at position 2 enhances lipophilicity, improving membrane permeability.
- Methanamine at position 7 enables hydrogen bonding with biological targets (e.g., kinase active sites).
- Trifluoromethyl groups (in analogues) increase metabolic stability and target affinity .
Q. What computational methods predict target interactions for this compound?
- Molecular docking : Screens against kinase domains (e.g., hypoxanthine-guanine phosphoribosyltransferase).
- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with antiproliferative activity .
Q. How are contradictions in structure-activity relationship (SAR) data resolved?
- Cross-validation : Compare biological assays (e.g., IC₅₀ values) across cell lines.
- Crystallographic analysis : Resolve ambiguous binding modes (e.g., SHELX-refined protein-ligand structures) .
Q. What role does the compound play in experimental phasing for macromolecules?
- Derivatives with heavy atoms (e.g., Cl, Br) are used in MAD/SAD phasing.
- SHELXC/D/E pipelines enable rapid phase determination for high-throughput crystallography .
Methodological Considerations
Q. How are impurities managed during synthesis?
- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane eluent).
- Recrystallization : Ethanol or acetonitrile removes polar byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
